3-Furanmethanethiol
Overview
Description
3-Furanmethanethiol is a natural product found in Panax ginseng . It is also known by other names such as 3-Furylmethanethiol .
Molecular Structure Analysis
The molecular formula of this compound is C5H6OS . The structure of this compound can be represented as a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom) with a methanethiol group attached to one of the carbon atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.1±0.1 g/cm^3, a boiling point of 156.2±15.0 °C at 760 mmHg, and a vapor pressure of 3.8±0.3 mmHg at 25°C .
Scientific Research Applications
Aroma Enhancement in Foods and Beverages
3-Furanmethanethiol, also known as furfuryl mercaptan, has been extensively studied for its role in enhancing the flavor of various foods and beverages. It is a key component in the aroma of roasted coffee and is used to improve the flavor of instant coffee (Elmore & Nursten, 2007)(Elmore & Nursten, 2007). Additionally, it has been identified in sweet white wines and certain red Bordeaux wines, contributing to their roast coffee aroma (Tominaga, Blanchard, Darriet, & Dubourdieu, 2000)(Tominaga et al., 2000). Its presence in fermented soybean paste miso also contributes to its complex and pleasant aroma (Ohata, Tominaga, Dubourdieu, Kubota, & Sugawara, 2009)(Ohata et al., 2009).
Molecular Structure and Conformation Studies
Research on this compound includes studies on its molecular structure and conformation. Electron diffraction and infrared spectroscopic studies have provided insights into the conformational properties and geometry of this molecule (Schultz, Fellegvári, Kolonits, Kiss, Bélapete, & Bánki, 1978)(Schultz et al., 1978).
Safety and Hazards
The safety data sheet for a similar compound, Furfuryl mercaptan, indicates that it is a flammable liquid and vapor. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using explosion-proof electrical/ventilating/lighting equipment, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
While specific future directions for 3-Furanmethanethiol are not mentioned in the search results, there is ongoing research into the role of thiols and other sulfur-containing compounds in food and beverage aromas . This suggests that future research could explore the role of this compound in contributing to the aroma of various foods and beverages.
Mechanism of Action
Target of Action
3-Furanmethanethiol, also known as 2-methyl-3-furanthiol (2M3F), is a sulfur-containing compound that primarily targets the olfactory receptors . It is a key odorant in various food products such as cooked ham, wine, and canned tuna fish . The compound’s role is to contribute to the unique aroma of these food products .
Mode of Action
The interaction of 2M3F with its targets involves binding to the olfactory receptors, which are specialized sensory neurons located in the nasal epithelium . This binding triggers a signal transduction pathway that results in the perception of specific aromas. The concentration of 2M3F can significantly influence the strength of the perceived aroma. For instance, the addition of only 0.2 μg/L of 2M3F to soy sauce significantly strengthens the cooked meat-like aroma .
Biochemical Pathways
The generation of 2M3F in food products like fermented soy sauce is facilitated by biochemical pathways involving the Maillard reaction and/or yeast action . In the case of soy sauce, 2M3F is generated from the addition of ribose and cysteine by heating at 120 °C .
Result of Action
The primary result of 2M3F’s action is the enhancement of specific aromas in food products. In fermented soy sauce, for example, 2M3F contributes to the cooked meat-like aroma, which is a key component of the sauce’s overall aroma profile . This molecular effect has a significant impact on the sensory experience of consuming these foods.
Action Environment
The action of 2M3F is influenced by various environmental factors. For instance, the generation of 2M3F in fermented soy sauce is facilitated by micro-organisms during fermentation . Additionally, heating temperature can influence the concentration of 2M3F, with higher temperatures leading to increased concentrations . These factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
3-Furanmethanethiol is known to contribute to the cooked meat-like aroma of fermented soy sauce . It is generated from the addition of ribose and cysteine in fermented soy sauce by heating at 120 °C
Cellular Effects
It has been suggested that this compound may have some influence on cell function
Molecular Mechanism
It is known that this compound is formed by the Maillard reaction and/or yeast action
Temporal Effects in Laboratory Settings
It has been observed that the concentration of this compound in fermented soy sauce increases with heating temperature
Properties
IUPAC Name |
furan-3-ylmethanethiol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6OS/c7-4-5-1-2-6-3-5/h1-3,7H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJBJBWGSWLPQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CS | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315667 | |
Record name | 3-Furanmethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501315667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108499-25-8 | |
Record name | 3-Furanmethanethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108499-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Furanmethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501315667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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